4-氯喹啉-2-羧酸乙酯

描述

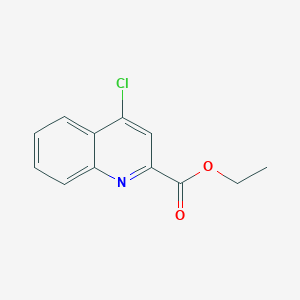

Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the CAS Number: 18436-69-6 . It has a molecular weight of 235.67 and its IUPAC name is ethyl 4-chloro-2-quinolinecarboxylate .

Synthesis Analysis

The synthesis of Ethyl 4-chloroquinoline-2-carboxylate involves the use of quinoline-4-carboxylic acid derivatives, which are produced by a simple one-pot synthesis of Pfitzinger reaction of isatin with Arylketones . These intermediates are then esterified with ethanol in the presence of concentrated sulfuric acid to get the expected ethyl-6-chloro-2-(furan-2-yl)quinoline-4-carboxylates .

Molecular Structure Analysis

The InChI Code of Ethyl 4-chloroquinoline-2-carboxylate is 1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

Ethyl 4-chloroquinoline-2-carboxylate is a solid substance . It has a molecular weight of 235.67 and a density of 1.286g/cm3 . The boiling point is 357.5ºC at 760mmHg .

科学研究应用

Antibacterial Agents

Quinoline-3-carboxylates, which are structurally similar to Ethyl 4-chloroquinoline-2-carboxylate, have been studied as potential antibacterial agents . They have shown moderate activity against bacteria such as Bacillus subtilis and Vibrio cholera .

Antimalarial Properties

Quinoline-based compounds are known for their antimalarial properties . Although specific studies on Ethyl 4-chloroquinoline-2-carboxylate are not available, it’s plausible that it may also exhibit similar properties due to its structural similarity.

Anti-asthmatic and Antihypertensive Effects

Quinoline derivatives have been found to exhibit anti-asthmatic and antihypertensive effects . Ethyl 4-chloroquinoline-2-carboxylate, being a quinoline derivative, might also possess these properties.

Anti-inflammatory Activity

Quinoline compounds have been associated with anti-inflammatory activity . It’s possible that Ethyl 4-chloroquinoline-2-carboxylate could also have similar effects.

Immunosuppressive Activity

Some quinoline compounds have shown immunosuppressive activity . Ethyl 4-chloroquinoline-2-carboxylate might also have potential in this area.

Anticancer Properties

Quinoline derivatives have been studied for their anticancer properties . Ethyl 4-chloroquinoline-2-carboxylate, due to its structural similarity, might also be useful in cancer research.

安全和危害

The safety information for Ethyl 4-chloroquinoline-2-carboxylate includes several hazard statements: H302-H315-H319-H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloroquinoline-2-carboxylate are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Given the complexity of the compound and its potential range of targets, it is likely that its effects are multifaceted and context-dependent .

属性

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloroquinoline-2-carboxylate | |

CAS RN |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)